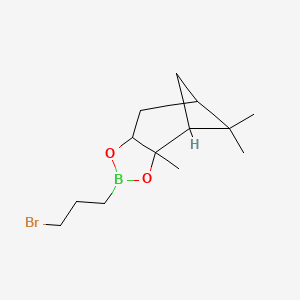

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

Descripción general

Descripción

El ácido 3-bromopropanoborónico éster de (1S,2S,3R,5S)-(+)-2,3-pinandiol es un derivado del ácido borónico que se utiliza ampliamente en la síntesis orgánica. Este compuesto se valora especialmente por su papel en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son cruciales en la formación de enlaces carbono-carbono. La presencia del grupo éster de pinandiol aumenta la estabilidad y la reactividad del ácido borónico, convirtiéndolo en un reactivo versátil en diversas transformaciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 3-bromopropanoborónico éster de (1S,2S,3R,5S)-(+)-2,3-pinandiol normalmente implica la reacción del ácido 3-bromopropilborónico con (1S,2S,3R,5S)-(+)-2,3-pinandiol. La reacción suele llevarse a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, en un disolvente orgánico como tetrahidrofurano (THF) o diclorometano. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que se forma el producto deseado.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. Se pueden emplear sistemas de microreactores de flujo para facilitar la reacción en condiciones controladas, asegurando una calidad de producto constante y minimizando los residuos .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3-bromopropanoborónico éster de (1S,2S,3R,5S)-(+)-2,3-pinandiol se somete a varios tipos de reacciones químicas, entre ellas:

Acoplamiento cruzado de Suzuki-Miyaura: Esta reacción implica el acoplamiento del éster de ácido borónico con haluros de arilo o vinilo en presencia de un catalizador de paladio y una base.

Oxidación: El grupo ácido borónico puede oxidarse para formar el alcohol o cetona correspondiente.

Sustitución: El átomo de bromo en el compuesto puede sustituirse por otros nucleófilos, como aminas o tioles.

Reactivos y condiciones comunes

Catalizadores de paladio: Se utilizan comúnmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura.

Bases: Hidróxido de sodio, carbonato de potasio o carbonato de cesio.

Disolventes: Tetrahidrofurano (THF), diclorometano o etanol.

Principales productos formados

Compuestos biarílicos: Formados mediante el acoplamiento cruzado de Suzuki-Miyaura.

Alcoholes y cetonas: Formados mediante reacciones de oxidación.

Derivados sustituidos: Formados mediante reacciones de sustitución nucleófila.

Aplicaciones Científicas De Investigación

El ácido 3-bromopropanoborónico éster de (1S,2S,3R,5S)-(+)-2,3-pinandiol se utiliza en diversas aplicaciones de investigación científica:

Síntesis orgánica: Se utiliza como reactivo en la síntesis de moléculas orgánicas complejas.

Química medicinal: Se emplea en el desarrollo de intermediarios farmacéuticos e ingredientes farmacéuticos activos (API).

Ciencia de materiales: Se utiliza en la síntesis de polímeros y materiales avanzados.

Estudios biológicos: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.

Mecanismo De Acción

El mecanismo de acción del ácido 3-bromopropanoborónico éster de (1S,2S,3R,5S)-(+)-2,3-pinandiol implica principalmente su papel como derivado del ácido borónico en las reacciones químicas. En el acoplamiento cruzado de Suzuki-Miyaura, el éster de ácido borónico forma un complejo con el catalizador de paladio, facilitando la transferencia del grupo orgánico al sustrato halogenado. El grupo pinandiol aumenta la estabilidad del ácido borónico, lo que permite reacciones de acoplamiento eficientes .

Comparación Con Compuestos Similares

Compuestos similares

Ácido fenilborónico: Otro derivado del ácido borónico utilizado en el acoplamiento cruzado de Suzuki-Miyaura.

Ácido metilborónico: Un ácido borónico más sencillo utilizado en diversas transformaciones orgánicas.

Ácido vinilborónico: Se utiliza en la síntesis de compuestos sustituidos con vinilo.

Singularidad

El ácido 3-bromopropanoborónico éster de (1S,2S,3R,5S)-(+)-2,3-pinandiol es único debido a la presencia del grupo éster de pinandiol, que aumenta su estabilidad y reactividad en comparación con los ácidos borónicos más simples. Esto lo convierte en un compuesto especialmente valioso en la síntesis orgánica compleja y en aplicaciones industriales .

Propiedades

IUPAC Name |

4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLNKNUIWTYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137749 | |

| Record name | 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124264-91-1 | |

| Record name | 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124264-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12289944.png)

![6,7-dimethoxy-3-(4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12289967.png)

![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)

![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)

![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)

![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)

![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)